molecular formula C14H18N2O2 B14234080 3-(2-Methylphenyl)-5-(2-methylpropyl)imidazolidine-2,4-dione CAS No. 395655-64-8

3-(2-Methylphenyl)-5-(2-methylpropyl)imidazolidine-2,4-dione

Cat. No.: B14234080
CAS No.: 395655-64-8
M. Wt: 246.30 g/mol
InChI Key: YEZBYLSZGKLHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylphenyl)-5-(2-methylpropyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in medicinal chemistry and industrial processes due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-5-(2-methylpropyl)imidazolidine-2,4-dione typically involves the reaction of 2-methylphenyl isocyanate with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-5-(2-methylpropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5-(2-methylpropyl)imidazolidine-2,4-dione
  • 3-(2-Methylphenyl)-5-ethylimidazolidine-2,4-dione

Uniqueness

3-(2-Methylphenyl)-5-(2-methylpropyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or industrial utility.

Properties

CAS No.

395655-64-8

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

3-(2-methylphenyl)-5-(2-methylpropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C14H18N2O2/c1-9(2)8-11-13(17)16(14(18)15-11)12-7-5-4-6-10(12)3/h4-7,9,11H,8H2,1-3H3,(H,15,18)

InChI Key

YEZBYLSZGKLHFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(NC2=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.